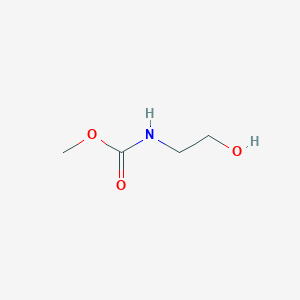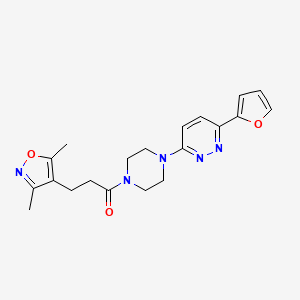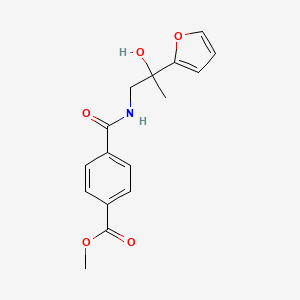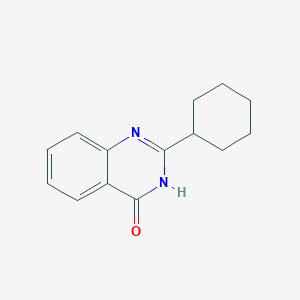
2-羟乙基氨基甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-hydroxyethylcarbamate” is a compound with the molecular formula C4H9NO3 . It is also known as "2-Hydroxyethyl carbamate" .
Synthesis Analysis
Carbamates, including “Methyl 2-hydroxyethylcarbamate”, play a crucial role in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis
The molecular weight of “Methyl 2-hydroxyethylcarbamate” is 119.12 g/mol . The InChI code for this compound is1S/C4H9NO3/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) . Chemical Reactions Analysis
Carbamates, including “Methyl 2-hydroxyethylcarbamate”, have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Physical And Chemical Properties Analysis
“Methyl 2-hydroxyethylcarbamate” is a liquid at room temperature . The compound has two hydrogen bond donors and three hydrogen bond acceptors .科学研究应用
生物系统中的代谢途径
2-羟乙基氨基甲酸甲酯作为甲基氨基甲酸酯家族的一部分,在生物系统中经历各种代谢过程。研究表明,包括与 2-羟乙基氨基甲酸甲酯类似的衍生物在内的甲基氨基甲酸酯杀虫剂在动物、植物和昆虫中经历水解、氧化、脱烷基和共轭,导致形成一系列代谢物。这些涉及羟基化和水解的代谢途径对于理解这些化合物的环境归宿和生物相互作用至关重要 (Knaak,1971 年).
在燃烧后 CO2 捕获中的应用
2-羟乙基氨基甲酸甲酯的相关性延伸到环境应用,特别是在 CO2 捕获领域。关于 CO2 和水性胺之间反应的研究(产生带电荷的氨基甲酸酯产物)对使用伯胺和仲胺进行燃烧后 CO2 捕获具有影响。对源自 CO2 捕获吸附剂(包括 2-羟乙基氨基甲酸酯)的氨基甲酸酯阴离子的碰撞产物的研究为开发离子 CO2 捕获产物的准确定量方法提供了见解。这项研究对于优化 CO2 捕获装置中的操作调整和成本效率至关重要 (Jackson 等人,2011 年).
在抗肿瘤药物开发中的作用
在药物化学领域,2-羟乙基氨基甲酸甲酯的衍生物已被探索其在抗肿瘤(抗癌)治疗中的潜力。对包含 2-羟乙基氨基甲酸甲酯结构的咪唑双(氨基甲酸酯)衍生物的研究对各种癌细胞系显示出有希望的结果,突出了该化合物作为有效抗肿瘤剂的一部分的潜力 (Anderson 等人,1989 年).
作用机制
Target of Action
Methyl N-(2-hydroxyethyl)carbamate, also known as Methyl 2-hydroxyethylcarbamate, is a carbamate derivative . Carbamates are known to interact with various targets in the body. One of the primary targets of carbamates is the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
It is known that carbamates, in general, inhibit nmda receptors to some extent and slightly enhance gamma-aminobutyric acid (gaba) activity . This interaction with the NMDA receptors and GABA activity can lead to various changes in the body, depending on the specific context and concentration of the compound.
Biochemical Pathways
Carbamates, including Methyl N-(2-hydroxyethyl)carbamate, affect several metabolic pathways. The enzymatic hydrolysis of the carbamate ester or amide linkage is one of the conserved themes in these pathways . This process leads to the funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
The pharmacokinetics of Methyl N-(2-hydroxyethyl)carbamate, like other carbamates, involves its absorption, distribution, metabolism, and excretion (ADME). Carbamates are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . These properties make them effective in drug-target interaction and improving the biological activity of parent molecules . In prodrugs, they are mainly used to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .
Result of Action
The result of Methyl N-(2-hydroxyethyl)carbamate’s action at the molecular and cellular level depends on its specific targets and the context of its use. For instance, when it interacts with NMDA receptors, it can lead to changes in synaptic plasticity and memory function .
安全和危害
未来方向
Carbohydrates, including carbamates, have been receiving much attention due to their application in drug design and discovery . Future directions in the development of carbohydrate-containing drugs include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
属性
IUPAC Name |
methyl N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADYZHDLCSTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)
![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2920239.png)
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2920241.png)
![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)

![4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2920247.png)



![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2920253.png)
